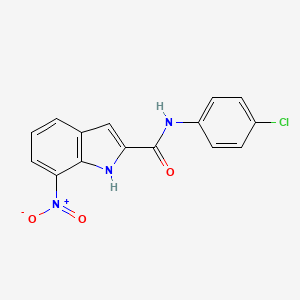
(S)-2-Amino-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration refers to its specific three-dimensional arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-phenylbutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 2-phenyl-2-butanone, using chiral catalysts or reagents. For instance, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction, yielding the desired (S)-enantiomer with high optical purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes typically employ chiral ligands in combination with transition metal catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Phenyl-2-butanone or 2-phenylbutanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(S)-2-Amino-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2-Amino-2-phenylbutan-1-ol: The enantiomer of the (S)-form, with different biological activity and properties.
2-Amino-2-phenylpropan-1-ol: A structurally similar compound with a different carbon chain length.
2-Amino-2-phenylethanol: Another similar compound with a shorter carbon chain.
Uniqueness: (S)-2-Amino-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m1/s1 |
InChI Key |
UTUOJASDCBCXIL-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


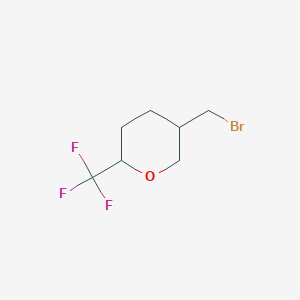
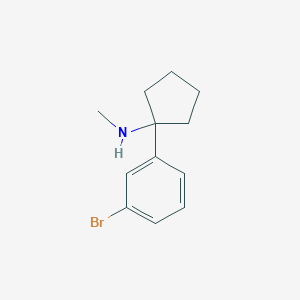

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

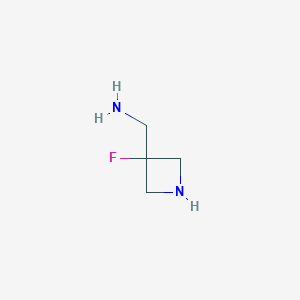
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)


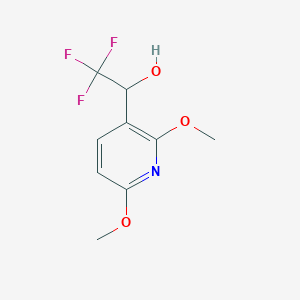
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
